Methyl (5-bromo-1,3-thiazol-2-yl)carbamate

Vue d'ensemble

Description

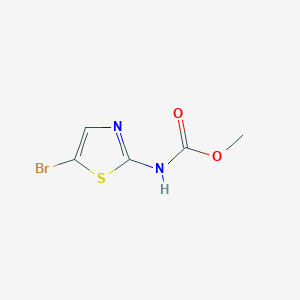

Methyl (5-bromo-1,3-thiazol-2-yl)carbamate: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a carbamate group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-bromo-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 5-position. This is followed by the reaction with methyl chloroformate to form the carbamate group. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position of the thiazole ring is highly susceptible to nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing effects of the adjacent thiazole nitrogen and carbamate group.

Common Reagents and Conditions

-

Nucleophiles : Amines, azides, thiols, or alkoxides.

-

Solvents : Polar aprotic solvents (e.g., DMF, THF).

-

Catalysts/Base : Cs<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, or triethylamine.

-

Temperature : Typically 60–100°C, often under microwave irradiation for accelerated kinetics .

Example Reaction

Reaction with piperazine derivatives yields substituted thiazole-carbamates:

Yield : ~66% (based on analogous bromothiazole reactions) .

Hydrolysis of the Carbamate Group

The methyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding amine or carboxylic acid.

Conditions and Products

| Condition | Product | Key Reagents |

|---|---|---|

| Acidic (HCl/H<sub>2</sub>O) | 5-Bromo-1,3-thiazol-2-amine hydrochloride | Concentrated HCl, reflux. |

| Basic (NaOH/EtOH) | (5-Bromo-1,3-thiazol-2-yl)carbamic acid | NaOH, aqueous ethanol, 50–70°C. |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by decarboxylation or methanol elimination.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids produces biarylthiazole derivatives:

Typical Yields : 50–85% (depending on substituent electronic effects).

Buchwald-Hartwig Amination

Coupling with aryl amines forms C–N bonds:

Key Applications : Synthesis of kinase inhibitors and antimicrobial agents .

Functionalization of the Thiazole Ring

The thiazole ring itself can undergo electrophilic substitutions or redox reactions.

Oxidation

Controlled oxidation with H<sub>2</sub>O<sub>2</sub> or m-CPBA modifies the sulfur atom, forming sulfoxide or sulfone derivatives.

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to a thiazoline, altering electronic properties.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block for the synthesis of more complex thiazole derivatives.

- Employed in the development of new catalysts and ligands for chemical reactions .

Biology:

- Investigated for its antimicrobial properties against a range of bacterial and fungal species.

- Studied for its potential as an enzyme inhibitor in various biochemical pathways .

Medicine:

- Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

- Evaluated for its anti-inflammatory and analgesic properties .

Industry:

- Used in the development of new materials with specific properties, such as conductivity or fluorescence.

- Employed in the synthesis of agrochemicals and pharmaceuticals .

Mécanisme D'action

The mechanism of action of methyl (5-bromo-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Methyl (5-chloro-1,3-thiazol-2-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.

Methyl (5-iodo-1,3-thiazol-2-yl)carbamate: Similar structure but with an iodine atom instead of bromine.

Comparison:

Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the reactivity of the compound. Bromine is more reactive than chlorine and fluorine but less reactive than iodine.

Biological Activity: The biological activity of these compounds can vary significantly depending on the halogen atom present. For example, the bromine derivative may have different antimicrobial or anticancer properties compared to the chlorine or fluorine derivatives.

Physical Properties: The physical properties, such as melting point and solubility, can also differ based on the halogen atom.

Conclusion

Methyl (5-bromo-1,3-thiazol-2-yl)carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. The compound’s potential as an antimicrobial, anticancer, and anti-inflammatory agent highlights its importance in scientific research and its potential for future therapeutic applications.

Activité Biologique

Methyl (5-bromo-1,3-thiazol-2-yl)carbamate is a compound that has garnered attention for its biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its thiazole ring, which plays a crucial role in its interaction with biological targets. The compound's mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity, and consequently affecting various biochemical pathways. This inhibition can lead to effects such as reduced cell proliferation and apoptosis in cancer cells.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell cycle regulation, making it a candidate for anticancer therapies.

- Antimicrobial Activity: It has shown potential in targeting bacterial infections, although specific mechanisms remain under investigation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation; potential use against various cancer types. |

| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed. |

| Anti-inflammatory | Potential effects on inflammatory pathways; requires more detailed exploration. |

Case Studies and Research Findings

- Anticancer Studies:

- Antimicrobial Research:

- Mechanistic Insights:

Future Directions and Applications

The potential applications of this compound span various therapeutic areas:

- Cancer Therapy: Continued exploration of its anticancer properties could lead to the development of novel chemotherapeutic agents.

- Antimicrobial Development: The compound's effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.

Propriétés

IUPAC Name |

methyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILBSSZSXXMLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.